N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide
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Overview
Description
“N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The compound also includes a cyclohexyl group and a pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves annulation reactions, followed by desulfurization and intramolecular rearrangement . The yield can vary depending on the substituents involved .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, a pyrrole ring, and a cyclohexyl group . The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and one nitrogen atom .Scientific Research Applications
Application in Alzheimer’s Disease Treatment
This compound has been studied for its potential use in the treatment of Alzheimer’s disease . It has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This is significant because acetylcholine deficiency is a key factor in the development of Alzheimer’s disease symptoms .
Use in Chemical Synthesis
The compound is used in chemical synthesis . It is a reference standard, which means it is a pure substance that has a defined composition and is used to calibrate analytical instruments .
Role in Drug Development
The compound plays a role in drug development . It has been used in the design and synthesis of new compounds that are being evaluated for their biological activity .
Application in Pharmacological Research
This compound has been used in pharmacological research . It has been studied for its interactions with various enzymes and receptors, which can provide valuable insights into the mechanisms of drug action .
Use in Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies can help predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Potential Use in Cancer Treatment
While there is not yet direct evidence of this compound’s use in cancer treatment, related compounds have shown promise in this area . Further research could reveal potential applications in this field.
Future Directions
Oxadiazoles, including “N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide”, have potential for a wide range of applications due to their diverse properties . Future research may focus on exploring these properties and developing new synthesis methods to improve yield and selectivity .
Mechanism of Action
Target of Action
The compound, also known as 6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition . This means it competes with acetylcholine for the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine and increasing its levels.
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s disease . By preventing the breakdown of acetylcholine, the compound helps maintain the levels of this neurotransmitter, thereby enhancing cholinergic transmission .
Result of Action
The primary result of the compound’s action is the increased levels of acetylcholine due to the inhibition of AChE and BChE . This can help improve cognitive functions, particularly in conditions where acetylcholine levels are deficient .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3/c1-34-21-5-3-2-4-20(21)28-12-14-29(15-13-28)23(32)16-30-24(33)31-22(27-30)11-10-19(26-31)17-6-8-18(25)9-7-17/h2-11H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXZTQAKQUBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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